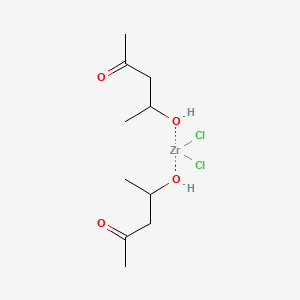

Zirconium dichloride bis(pentanedionate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zirconium dichloride bis(pentanedionate) is an organozirconium compound . It is composed of a zirconium central atom, with two cyclopentadienyl and two chloro ligands . It is a colorless diamagnetic solid that is somewhat stable in air . It is used for research and development purposes .

Synthesis Analysis

Zirconium dichloride bis(pentanedionate) may be prepared from zirconium (IV) chloride - tetrahydrofuran complex and sodium cyclopentadienide . The reaction is as follows: ZrCl4(THF)2 + 2 NaCp → Cp2ZrCl2 + 2 NaCl + 2 THF .Molecular Structure Analysis

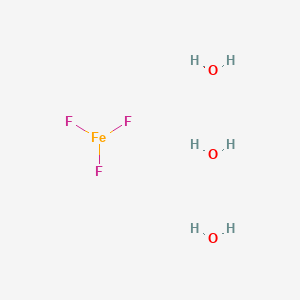

The molecular formula of Zirconium dichloride bis(pentanedionate) is C10H18Cl2O4Zr . The compound is a bent metallocene: the Cp rings are not parallel, the average Cp (centroid)-M-Cp angle being 128° . The Cl-Zr-Cl angle of 97.1° is wider than in niobocene dichloride (85.6°) and molybdocene dichloride (82°) .Chemical Reactions Analysis

Zirconium dichloride bis(pentanedionate) reacts with lithium aluminium hydride to give Cp2ZrHCl Schwartz’s reagent . The reaction is as follows: (C5H5)2ZrCl2 + 1/4 LiAlH4 → (C5H5)2ZrHCl + 1/4 LiAlCl4 . Since lithium aluminium hydride is a strong reductant, some over-reduction occurs to give the dihydrido complex, Cp2ZrH2 .Physical and Chemical Properties Analysis

Zirconium dichloride bis(pentanedionate) has a molecular weight of 364.38 . It is a colorless diamagnetic solid . It is somewhat stable in air . The melting point is 180-182°C .Mecanismo De Acción

Zirconium dichloride bis(pentanedionate) can also be used to prepare the Negishi reagent, Cp2Zr (η2 - butene), which can be used as a source of Cp2Zr in oxidative cyclisation reactions . The Negishi reagent is prepared by treating zirconocene dichloride with n-BuLi, leading to replacement of the two chloride ligands with butyl groups . The dibutyl compound subsequently undergoes beta-hydride elimination to give one η2-butene ligand, with the other butyl ligand promptly lost as butane via reductive elimination .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately . Use dry chemical, carbon dioxide or alcohol-resistant foam for firefighting .

Propiedades

IUPAC Name |

dichlorozirconium;4-hydroxypentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJLBMREDCCTJM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2O4Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)

![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)

![2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane]](/img/structure/B578989.png)